molecular formula C11H15Cl2NO B1395485 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219980-87-6

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride

Cat. No. B1395485
M. Wt: 248.15 g/mol
InChI Key: GGLQACPABZJEIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride can be represented by the SMILES string O=C(O)C(O)=O.ClC1=CC=CC=C1CC2CNCC2.C . This represents the connectivity and arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride are not detailed in the searched resources, benzyl chloride, a related compound, is known to be a reactive organochlorine compound used as a chemical building block . It’s plausible that 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride may also participate in various organic reactions.


Physical And Chemical Properties Analysis

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the searched resources.

Scientific Research Applications

Chemical Properties and Reactions

  • Ruthenium Complex Reactions : A complex involving a similar structure, Ru(pby)/sub 2/(py)H/sub 2/O/sup 2 +/, shows significant properties as an acid and undergoes reversible one-electron oxidations, which could be relevant in the context of water oxidation and oxygen reduction reactions (Moyer & Meyer, 1981).

  • Crystal Structure Analysis : The crystal structure of a similar compound, Diethyl 1-acetyl-4′-(4-chlorophenyl)-5′-(4-nitrophenyl)-2-oxospiro[indoline-3,3′-pyrrolidine]-2′,2′-dicarboxylate, shows unique conformations and interactions, which can inform the understanding of molecular interactions and drug design (Long He, 2009).

Synthesis and Stereochemistry

  • Pyrrolidine Synthesis : Pyrrolidine derivatives, derived from 3-oxo pyrrolidine 2-phosphonates, are synthesized for various cis- and trans-disubstituted pyrrolidines, indicating potential in stereoselective synthesis and pharmaceutical applications (Davis, Zhang, Qiu, & Wu, 2008).

  • Formation of Pyrrolidines and Azetidines : The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, demonstrating a route to create these structures under different conditions (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).

Complex Formation and Applications

  • Hybrid Ligand Complexes : A reaction involving a similar structure with organotellurium ligands results in complexes with palladium(II) and mercury(II), which could have implications in organometallic chemistry and catalysis (Singh et al., 2003).

  • Pyrrolidines in Cycloaddition Reactions : Pyrrolidines show biological effects and are used in medicine and industry. Their synthesis through cycloaddition reactions opens avenues for creating new bioactive compounds (Żmigrodzka et al., 2022).

Enantioselective Synthesis

  • Synthesis of 2-Oxo and 3-Oxo Pyrrolidines : The diastereoselective addition of lithium enolate of alpha-diazoacetoacetate to chiral N-sulfinyl imines leads to enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines, highlighting methods for creating stereochemically complex molecules (Dong, Mo, & Wang, 2008).

  • Ring Expansion Synthesis : The synthesis of 2-(α-hydroxyalkyl)azetidines and their conversion to functionalized pyrrolidines through rearrangement demonstrates a synthetic route to these compounds, which could be significant in drug synthesis (Durrat et al., 2008).

Chemical Analysis and Binding Studies

  • Molecular Property Investigation : DFT and quantum chemical investigations of molecular properties of substituted pyrrolidinones provide insights into electronic properties, which are crucial in materials science and drug design (Bouklah et al., 2012).

  • Binding Analysis : Identification of potent inhibitors of γ-aminobutyric acid transporter 1 using pyrrolidine-3-acetic acid derived oximes showcases a method for discovering new pharmaceutical agents (Huber, Höfner, & Wanner, 2018).

properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLQACPABZJEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Nnadi - 2019 - escholarship.org
Ras proteins are part of a large superfamily of small monomeric GTPases that act as molecular switches to regulate cell signaling. Dysfunctional Ras signaling is implicated in 30% of …
Number of citations: 3 escholarship.org

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